2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
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Overview
Description
2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the benzothiazole ring, making it a unique and versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) as a catalyst in dichloromethane at ambient temperature. This reaction yields high amounts of the desired benzothiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins . By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of an amine group.
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Contains a hydrazine carboxamide group, which imparts different biological activities.
Uniqueness
2,6-Dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the presence of both chlorine atoms and a methyl group on the benzothiazole ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
Molecular Formula |
C14H10Cl2N2S |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
2,6-dichloro-4-(6-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H10Cl2N2S/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3 |
InChI Key |
IMWJBXSEDMUZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC(=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
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